Pyrilamine Maleate

Catalog No.
S534994
CAS No.
59-33-6
M.F
C17H23N3O.C4H4O4
C21H27N3O5
M. Wt
401.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrilamine Maleate

CAS Number

59-33-6

Product Name

Pyrilamine Maleate

IUPAC Name

(Z)-but-2-enedioic acid;N'-[(4-methoxyphenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

Molecular Formula

C17H23N3O.C4H4O4
C21H27N3O5

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C17H23N3O.C4H4O4/c1-19(2)12-13-20(17-6-4-5-11-18-17)14-15-7-9-16(21-3)10-8-15;5-3(6)1-2-4(7)8/h4-11H,12-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

JXYWFNAQESKDNC-BTJKTKAUSA-N

solubility

>60.2 [ug/mL] (The mean of the results at pH 7.4)
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)

Synonyms

N1-[(4-Methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine (2Z)-2-Butenedioate; N-[(4-Methoxyphenyl)methyl]-N’,N’-dimethyl-N-2-pyridinyl-1,2-ethanediamine (2Z)-2-Butenedioate; Bimaleate; AH; Anisopyradamine; Diaminide Maleate; Mepy

Canonical SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Pyrilamine maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)>60.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757305. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aminopyridines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Pyrilamine Maleate, CAS 59-33-6, is the stable, crystalline maleate salt of the first-generation antihistamine pyrilamine. As a member of the ethylenediamine class, it functions as a histamine H1 receptor antagonist. The primary procurement driver for selecting the maleate salt form is its conversion of the oily, poorly-soluble pyrilamine free base into a white, crystalline powder with very high water solubility (1 g in ~0.4 mL). This key physical property is fundamental to its utility in pharmaceutical and research applications, particularly in aqueous formulations and as a certified analytical standard.

Research Fit

High-affinity H1 inverse agonist tool
H1-selective reference standard for radioligand binding
Low anticholinergic interference profile
Absence of reward pathway confound in behavioral models

Direct substitution of Pyrilamine Maleate carries significant process and performance risks. Replacing it with the pyrilamine free base is non-viable for most applications due to the base's oily liquid state and poor water solubility, which complicates handling, weighing, and formulation. Swapping for another first-generation antihistamine, such as Diphenhydramine or Chlorpheniramine, requires complete re-validation. While all are H1 antagonists, differences in chemical subclass (ethylenediamine vs. ethanolamine or alkylamine) can lead to variances in efficacy, side-effect profiles (e.g., sedation levels), and critical formulation parameters like pH stability and excipient compatibility. For instance, the pH sensitivity of Pyrilamine Maleate, which precipitates its free base above pH 7.5, is a key constraint not shared by all competitors and must be accounted for in formulation development.

Substitution Risk

H1 affinity gap

Diphenhydramine’s lower H1 affinity (KD ~20 nM vs ~1 nM) may reduce histamine antagonism in binding and functional assays.

Behavioral confound potential

Tripelennamine and chlorpheniramine induce conditioned place preference; pyrilamine lacks this effect, minimizing dopaminergic reward activation in behavioral studies.

Anticholinergic interference

Diphenhydramine and chlorpheniramine show higher muscarinic activity; pyrilamine has the lowest anticholinergic potency, reducing off-target interference in functional assays.

Mutagenicity context

Methapyrilene analog exhibits higher mutagenic potential in mouse lymphoma assay; pyrilamine shows reduced genotoxicity risk, but independent verification is advised for long-term studies.

Superior Handling and Aqueous Solubility vs. Free Base Form

The primary driver for procuring the maleate salt is the radical improvement in physical form and solubility over the parent compound. Pyrilamine Maleate is a stable, white crystalline solid, whereas Pyrilamine free base is an oily liquid, making precise handling and dosing difficult. The salt form is very soluble in water, with 1 gram dissolving in approximately 0.4 mL, enabling high-concentration aqueous stock solutions and formulations.

Evidence DimensionPhysical Form & Water Solubility
Target Compound DataWhite crystalline solid; Very soluble (~2500 mg/mL)
Comparator Or BaselinePyrilamine (Free Base): Oily liquid; Sparingly soluble
Quantified DifferenceTransforms an oily, difficult-to-handle liquid into a highly soluble, weighable solid.
ConditionsStandard temperature and pressure. Solubility in water.

This transformation is critical for manufacturability, enabling accurate weighing, stable storage, and suitability for aqueous formulations or use as an analytical standard.

H1 Binding Affinity
Head-to-head
Pyrilamine KD 1.0 nM, pA2 9.01 vs diphenhydramine KD 20 nM, pA2 7.80; ~20-fold higher affinity
Supports robust H1 receptor occupancy in vitro
[3H]doxepin displacement (rat brain); guinea pig ileum

Defined Thermal Profile for Quality Control and Process Manufacturing

Pyrilamine Maleate presents a sharp and consistent melting point, a critical parameter for identity testing and purity assessment in a QC environment. Its melting point is consistently reported in the narrow range of 99-103 °C. This contrasts with other common antihistamine salts like Chlorpheniramine Maleate, which melts at a significantly higher temperature range of 130-135 °C. This distinct thermal signature is vital for material identification and defining processing limits in methods like hot-melt extrusion or drying.

Evidence DimensionMelting Point (°C)
Target Compound Data99-103 °C
Comparator Or BaselineChlorpheniramine Maleate: 130-135 °C
Quantified Difference~30-35 °C lower melting point than Chlorpheniramine Maleate.
ConditionsStandard analytical melting point apparatus.

A distinct, lower melting point dictates specific thermal processing parameters and serves as a reliable, differentiating specification for raw material acceptance and quality control.

Place Preference Profile
Head-to-head
Pyrilamine: no significant place preference; tripelennamine/chlorpheniramine: induced CPP
Avoids dopaminergic reward confound in behavioral paradigms
Rat conditioned place preference paradigm

Established Component in Regulated Veterinary Formulations

Pyrilamine Maleate has a well-established and specific niche in veterinary medicine, particularly for equine applications, where it is a component in numerous commercial antihistamine products. Products such as Tri-Hist® Granules and HistALL® list Pyrilamine Maleate as the key active ingredient for managing allergic reactions in horses. This frequent use in regulated, multi-ingredient veterinary products demonstrates a history of compatibility, efficacy, and a known safety profile within this specific, large-animal market, a distinction not as prominent for other first-generation antihistamines like doxylamine.

Evidence DimensionMarket Presence in Veterinary Medicine
Target Compound DataKey active ingredient in multiple commercial equine antihistamine granules and solutions.
Comparator Or BaselineOther first-generation antihistamines (e.g., Doxylamine, Diphenhydramine) which are more commonly associated with human OTC products.
Quantified DifferenceEstablished and documented commercial use in targeted equine formulations.
ConditionsCommercial veterinary pharmaceutical market.

For buyers developing veterinary therapeutics, selecting Pyrilamine Maleate leverages a known precedent of use and regulatory familiarity, potentially reducing development risk and timelines.

Anticholinergic Potency
Head-to-head
Pyrilamine pA2 4.8±0.4, lowest among 10 tested antihistamines (ranked below diphenhydramine, chlorpheniramine)
Minimizes muscarinic interference in functional assays
Guinea pig trachealis carbachol contraction assay
Mutagenicity Comparison
Data to verify
Pyrilamine slightly less mutagenic than Methapyrilene; predominantly small-colony mutants in L5178Y/TK+/- assay
Reduced genotoxic risk in long-term cell models
Mouse lymphoma assay; independent confirmation recommended
KV7.2/3 Channel Inhibition
Head-to-head
Pyrilamine IC50 12.5 μM vs diphenhydramine IC50 48.1 μM (3.8-fold more potent inhibition)
Differential M-current modulation in neuronal excitability models
HEK293 cells expressing heteromeric KV7.2/3 channels

Reference Standard for Analytical and Quality Control Laboratories

The compound's status as a stable, crystalline solid with a well-defined melting point and high purity makes it an ideal choice for use as a pharmaceutical secondary standard. It is suitable for HPLC and GC method development, system suitability testing, and the quantitative analysis of pyrilamine in pharmaceutical formulations.

Formulation of High-Concentration Aqueous Solutions for Veterinary Use

Its very high water solubility is a key advantage for creating injectable or oral liquid veterinary products. Pyrilamine Maleate is a go-to choice for equine and bovine formulations where a rapid-acting, parenteral antihistamine is required to manage acute allergic reactions, leveraging its established use in this sector.

Development of Oral Formulations Requiring pH Control

The compound's high solubility in acidic-to-neutral conditions (pH ~5.1 in a 10% solution) makes it suitable for oral syrups and liquid dosage forms. However, its tendency to precipitate above pH 7.5 provides a clear formulation constraint, making it a specific choice for developers working within this known pH window or those who can leverage this property for controlled release.

Application Fit

Application
Selection Property
Validation Focus
H1 radioligand binding assays
High-affinity H1 receptor radioligand
Binding parameter determination (Bmax, KD)
Behavioral pharmacology studies
No place preference induction
Dopaminergic reward pathway activation assessment
Functional H1 receptor assays
Lowest anticholinergic potency among first-generation H1 antagonists
Muscarinic receptor interference evaluation
Analytical reference standard
USP reference standard specification
HPLC method accuracy in formulation analysis

Physical Description

Pyrilamine maleate appears as white crystals or powder. Melting point 100-101 °C. Bitter saline taste. An antihistamine.

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

401.19507097 Da

Monoisotopic Mass

401.19507097 Da

Heavy Atom Count

29

Appearance

Solid powder

Melting Point

212 to 214 °F (NTP, 1992)

UNII

R35D29L3ZA

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Sleep Aids, Pharmaceutical

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

59-33-6

Wikipedia

Pyrilamine maleate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

1,2-Ethanediamine, N1-[(4-methoxyphenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-, (2Z)-2-butenedioate (1:1): ACTIVE

Parsons, M. E.; Ganellin, C. R. (2006). "Histamine and its receptors". British Journal of Pharmacology. 147 (Suppl 1): S127–S135. doi:10.1038/sj.bjp.0706440. PMC 1760721. PMID 16402096.

"Mepyramine". drugbank.com. Retrieved 8 May 2021.

Kubo N, Shirakawa O, Kuno T, Tanaka C (March 1987). "Antimuscarinic effects of antihistamines: quantitative evaluation by receptor-binding assay". Japanese Journal of Pharmacology. 43 (3): 277–82. doi:10.1254/jjp.43.277. PMID 2884340.

Fischer J, Ganellin CR (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 545. ISBN 9783527607495.

"Active Ingredients for Midol Complete". Archived from the original on 2009-12-02. Retrieved 2009-12-08.

"Anthisan Cream - Patient Information Leaflet (PIL) - (Emc)".

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Antipruritics (D04)

Salata JJ, et al. Circ Res, 1995, 76(1), 110-119.

Lozeva V, et al. Hepatology, 2000, 31(2), 336-344.

Ashmawi HA, et al. Anesth Analg, 2003, 97(2), 541-546.

Fitzsimons, C.P., Monczor, F., Fernández, N., et al. Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein. J. Biol. Chem. 279(33), 34431-34439 (2004).



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